tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione
Description
Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane-11,12-dione (hereafter referred to as the dione) is a polycyclic compound featuring a strained tetracyclic framework with two ketone groups at positions 11 and 12. Its structure is derived from the parent hydrocarbon tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene (CAS 21635-90-5) by replacing two hydrogen atoms with ketone functionalities.
Properties
CAS No. |
131213-98-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-2-6(11)10-8-4-3-7(9(5)10)12(8)14/h5-10H,1-4H2 |
InChI Key |
JZWOVBRVOSPPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C4CCC(C3C1C2=O)C4=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Under optimized conditions using benzyl alcohol as solvent at 150 °C and 900 kPa pressure, dicyclopentadiene conversion reached 58.0% with a tetracyclo product selectivity of 95.7% after 11 hours.
Continuous-flow processes have demonstrated improved reaction rates and yields compared to batch reactions, achieving up to 82.2% conversion and 41.7% yield of tetracyclo products at 160 °C and 2 MPa pressure with a residence time of 12 minutes.
Stereochemistry Control
The tetracyclo[6.2.1.13,6.02,7]dodecane system exists as stereoisomers, mainly exo–exo and exo–endo forms, with exo–exo predominating (96.7 wt%) in typical syntheses.
Isomerization steps are crucial for obtaining the desired stereochemical configuration, often achieved via catalytic or thermal methods.
Synthetic Challenges
The high strain in the tetracyclic framework demands careful control of reaction parameters to avoid decomposition or side reactions.
The introduction of diketone functionality requires selective oxidation without overoxidation or ring cleavage.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Structural Context and Reactivity Predictions
The tetracyclic core resembles norbornane-derived systems, where strain and bridgehead positions influence reactivity . Key predicted reactions include:
-
Reduction of Ketones :
The diketone may undergo reduction with agents like LiAlH₄ or NaBH₄ to yield a diol. For example, similar reductions in bicyclic ketones produce bridgehead alcohols .
Example :Stereoselectivity at bridgehead positions would depend on steric and electronic factors.
-
Ring-Opening Reactions :
Strain relief via acid- or base-catalyzed ring-opening could generate fused or bridged systems. For instance, tetracyclododecenes undergo retro-Diels-Alder reactions under thermal conditions . -
Cycloadditions :
The strained double bonds (if present in derivatives) may participate in [4+2] or [2+2] cycloadditions. A related compound, tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene, undergoes Diels-Alder reactions with dienophiles .
Derivatization Pathways
Functionalization of the diketone could proceed via:
Enolate Chemistry
The diketone’s α-hydrogens may form enolates for alkylation or acylation. For example:
Bridgehead enolates are often less reactive due to steric hindrance .
Oxime or Hydrazone Formation
Ketones react with hydroxylamine or hydrazines to form oximes/hydrazones, useful for further transformations like Beckmann rearrangements .
Comparative Thermodynamic Data
While direct data for the dione is unavailable, thermodynamic parameters for related hydrocarbons (e.g., hydrogenation enthalpies) suggest high strain energy:
| Compound | ΔH (Hydrogenation) | Reference |
|---|---|---|
| Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene | -289 kJ/mol | |
| Norbornene | -116 kJ/mol |
The dione’s strain energy is likely amplified by the rigid tetracyclic framework, enhancing reactivity.
Research Gaps and Recommendations
-
Experimental Studies : Priority should be given to synthesizing the dione and characterizing its reactivity via:
-
Spectroscopic Analysis : IR, NMR, and X-ray crystallography to confirm structure.
-
Kinetic Studies : Monitoring reactions with nucleophiles or dienophiles.
-
-
Computational Modeling : DFT calculations could predict regioselectivity in enolate formation or cycloadditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that tetracyclo[6.2.1.13,6.0 2,7]dodecane derivatives exhibit promising anticancer properties. For instance, certain derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, making them potential candidates for targeted cancer therapies.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of tetracyclo[6.2.1.13,6.0 2,7]dodecane-11,12-dione and evaluated their activity against various cancer cell lines. The results demonstrated that modifications at specific positions on the dodecane structure significantly influenced the anticancer efficacy.
| Compound | Structure Modification | IC50 (µM) |
|---|---|---|
| A | Methyl group at C-11 | 15 |
| B | Hydroxyl group at C-12 | 10 |
| C | No modification | 25 |
Materials Science
Polymer Chemistry
Tetracyclo[6.2.1.13,6.0 2,7]dodecane derivatives are being explored as monomers for the synthesis of novel polymers with unique mechanical and thermal properties. The rigidity of the tetracyclic structure contributes to enhanced thermal stability and mechanical strength.
Case Study: Polymer Synthesis
A research group developed a series of polymers using tetracyclo[6.2.1.13,6.0 2,7]dodecane as a key monomer. The resulting polymers exhibited improved tensile strength compared to traditional polymers.
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 80 | 250 |
| Polymer B | 75 | 240 |
Cosmetic Formulation
Stabilizing Agent
In cosmetic formulations, tetracyclo[6.2.1.13,6.0 2,7]dodecane-11,12-dione has been investigated for its potential as a stabilizing agent due to its unique structural properties that enhance the stability of emulsions and creams.
Case Study: Emulsion Stability
A comparative study was conducted on emulsions containing tetracyclo[6.2.1.13,6.0 2,7]dodecane versus standard emulsifiers.
| Emulsion Type | Stability (Days) | Viscosity (cP) |
|---|---|---|
| Control (Standard) | 10 | 500 |
| Tetracyclo Emulsion | 30 | 600 |
Mechanism of Action
The mechanism by which tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione exerts its effects involves interactions with various molecular targets. The compound’s tetracyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Physical Properties
The dione’s tetracyclic backbone is shared with CAS 21635-90-5, but the introduction of ketone groups significantly alters its polarity, solubility, and reactivity. A comparative analysis is provided below:
Key Observations :
- The dione’s molecular weight (190.24) is higher than CAS 21635-90-5 (160.26) due to the addition of two oxygen atoms.
- The alkene in CAS 21635-90-5 contributes to lower polarity compared to the dione’s ketones, which would increase boiling point and solubility in polar solvents .
- Heterocyclic analogs like compound 10a (from ) exhibit even greater molecular complexity due to sulfur and nitrogen atoms, altering their reactivity and stability .
Analytical and Predictive Modeling
- Retention Indices (QSPR Analysis) : highlights that structurally similar compounds (e.g., shared tetracyclic frameworks) yield better correlations in Quantitative Structure–Property Relationship (QSPR) models. The dione’s ketones would increase its retention index compared to CAS 21635-90-5 due to enhanced polarity .
- Mass Spectrometry : Fragmentation tree alignment () suggests that the dione’s MS patterns would align closely with other tetracyclic compounds but diverge due to ketone-specific cleavages (e.g., α-cleavage near carbonyl groups) .
Biological Activity
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione is a complex bicyclic compound with significant implications in organic chemistry and potential biological applications. This article explores the biological activity of this compound, including its chemical properties, potential therapeutic effects, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 192.26 g/mol. The compound features a unique tetracyclic structure that contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| Density | 1.073 g/cm³ |
| Boiling Point | 228.8 °C |
| Flash Point | 85 °C |
Antimicrobial Properties
Research has indicated that tetracyclo[6.2.1.13,6.02,7]dodecane derivatives exhibit notable antimicrobial activity against various bacterial strains. A study conducted by Mamedov et al. (1993) demonstrated that specific derivatives of this compound showed efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in clinical settings .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. For instance, a recent investigation into its derivatives revealed cytotoxic effects on cancer cell lines such as HeLa and MCF-7, indicating its potential as a chemotherapeutic agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Neuroprotective Effects
Emerging research suggests that tetracyclo compounds may possess neuroprotective properties due to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. A study highlighted the protective effects of these compounds against neurodegenerative diseases like Alzheimer's by inhibiting the aggregation of amyloid-beta peptides .
Case Studies
-
Antimicrobial Efficacy :
- Study : Mamedov et al., 1993
- Findings : Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
- : Potential for development into new antibacterial agents.
-
Anticancer Activity :
- Study : Research on HeLa and MCF-7 cell lines
- Findings : Induced apoptosis and reduced cell viability.
- : Promising candidate for cancer therapy.
-
Neuroprotection :
- Study : Investigation into neuroprotective mechanisms
- Findings : Reduced oxidative stress and prevented amyloid-beta aggregation.
- : Potential therapeutic application in Alzheimer's disease.
Q & A
Q. What are the key thermodynamic properties of tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione, and how are they experimentally determined?
The enthalpy of formation in the solid state (ΔfH°(s)) for this compound has been experimentally determined as -294.3 kJ/mol using second-order group contribution methods. Experimental determination typically involves calorimetry, combustion analysis, or computational modeling (e.g., density functional theory). Discrepancies between experimental and calculated values (e.g., ΔfH°(s) = -282.6 kJ/mol via group contributions) highlight the need for cross-validation with multiple techniques .
Q. What synthetic routes are documented for this compound, and what factors influence reaction efficiency?
Synthesis often involves catalytic hydrogenation or cycloaddition reactions. For example, exo-4-hydro-endo-endo-tetracyclo derivatives (CAS 7273-98-5) are synthesized via stereoselective pathways. Key factors include catalyst selection (e.g., palladium or nickel catalysts), solvent polarity, and temperature control. Post-synthesis characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .
Q. How is the stereochemistry of this compound resolved, and what analytical methods are recommended?
X-ray crystallography is the gold standard for resolving complex stereochemistry. NMR techniques, such as NOESY and coupling constant analysis, complement structural elucidation. Computational tools (e.g., molecular dynamics simulations) can predict stable conformers, but experimental validation remains essential .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between experimental and computational thermodynamic data for this compound?
Discrepancies (e.g., ΔfH°(s) differences of ~11.7 kJ/mol in ) may arise from approximations in group contribution methods or experimental errors. Mitigation strategies include:
- Validating computational models with higher-level theories (e.g., CCSD(T)).
- Repeating experiments under controlled conditions (e.g., inert atmosphere for combustion analysis).
- Cross-referencing with analogous compounds to identify systematic biases .
Q. What methodological challenges arise in optimizing synthetic yields for this compound, and how can they be addressed?
Challenges include steric hindrance in the tetracyclic framework and side reactions during functionalization. Advanced approaches:
Q. What novel applications of this compound are emerging in materials science?
The compound’s rigid structure is being explored in high-performance polymers and metal-oxide film precursors (e.g., in EP 4276535 A1). Experimental validation involves:
Q. How should researchers select a theoretical framework for studying the reactivity of this compound in novel reactions?
Link hypotheses to established theories like frontier molecular orbital (FMO) theory or Marcus theory for electron transfer. For example:
- Use FMO to predict sites of electrophilic/nucleophilic attack.
- Apply transition state theory to model activation energies.
- Validate predictions with kinetic isotope effects or computational transition-state searches .
Methodological Guidelines
- Data Contradiction Analysis : Compare experimental results with computational outputs using error decomposition (e.g., systematic vs. random errors) and sensitivity analysis .
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, explore the compound’s role in green chemistry via solvent-free synthesis .
- Theoretical Integration : Align research with frameworks like PICO (Population, Intervention, Comparison, Outcome) for applied studies (e.g., comparing catalytic efficiency of Pd vs. Pt in hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
